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(25R)-Spirost-4-en-3,6-dione

Cat. No.: B14165550
CAS No.: 3730-84-5
M. Wt: 426.6 g/mol
InChI Key: BHUDKWOFZIXCDR-GBZPNVARSA-N
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Description

Significance of Spirostane Steroids in Contemporary Chemical Biology Research

Spirostane steroids, as a class, are significant in chemical biology due to their diverse and potent biological activities. nih.gov These natural products have been investigated for a wide range of properties, including anti-inflammatory, antimicrobial, and antitumor effects. smolecule.comsmolecule.com Their rigid steroidal backbone provides a scaffold for a variety of functionalizations, allowing for the synthesis of novel derivatives with potentially enhanced or altered biological activities. nih.govmdpi.com

The study of spirostane steroids contributes to the understanding of steroid-receptor interactions and their role in cellular signaling pathways. nih.gov By modifying the steroidal structure, researchers can probe the structure-activity relationships that govern their biological effects. This knowledge is crucial for the design of new therapeutic agents and molecular probes to investigate biological processes.

Research Trajectory and Scholarly Interest in (25R)-Spirost-4-en-3,6-dione

Research interest in this compound often stems from its role as a synthetic intermediate or a target molecule in the exploration of new bioactive compounds. It can be synthesized from diosgenin (B1670711) through oxidation reactions, a process that has been described in several academic publications. researchgate.netnih.govmdpi.com

Scholarly interest is also driven by the potential biological activities of this compound and its derivatives. For instance, studies have explored the antiproliferative and cytotoxic effects of related steroidal oximes derived from this compound on cancer cell lines. nih.govmdpi.comnih.gov The compound itself has been investigated for its potential to modulate inflammatory responses. While specific data on this compound is part of a broader investigation into spirostane derivatives, a related compound, (25R)-Spirost-4-ene-3,12-dione, has shown inhibitory effects on neutrophil superoxide (B77818) anion production and histamine (B1213489) release. chemfaces.commedchemexpress.com

Fundamental Academic Questions Driving Research on the Chemical Compound

The primary academic questions surrounding this compound revolve around its synthesis, structural characterization, and biological evaluation.

Synthesis and Derivatization: A key research focus is the development of efficient and selective synthetic methods to produce this compound from readily available starting materials like diosgenin. nih.govmdpi.com Researchers are also interested in using it as a precursor for the synthesis of novel steroidal compounds with modified A and B rings to explore how these changes affect bioactivity. nih.gov

Structural Analysis: Detailed structural elucidation using techniques like X-ray crystallography and NMR spectroscopy is crucial to confirm the stereochemistry and conformation of the molecule. researchgate.netnih.gov For instance, research has identified different polymorphic forms of the compound, which can have different physical properties. researchgate.netnih.gov

Biological Activity and Mechanism of Action: A significant area of investigation is the exploration of the biological properties of this compound and its derivatives. This includes screening for antiproliferative, anti-inflammatory, and other activities. nih.govnih.gov A fundamental question is to understand the molecular mechanisms by which these compounds exert their effects, such as their interaction with specific enzymes or signaling pathways.

Detailed Research Findings

The academic literature provides specific data on the synthesis and characterization of this compound.

Synthesis Data

The synthesis of this compound typically involves the oxidation of diosgenin or its derivatives. One common method utilizes Jones reagent (CrO₃/H₂SO₄) in acetone. researchgate.netnih.govmdpi.com

Table 1: Synthesis of this compound

Starting Material Reagents Solvent Yield Reference
(25R)-Spirost-5α-hydroxy-3,6-dione Jones reagent, H₂SO₄ Butanone 70% mdpi.com
Diosgenin Jones Reagent CH₂Cl₂ and acetone Not specified nih.gov

This table is interactive. Click on the headers to sort.

Spectroscopic and Physical Data

Detailed characterization of this compound has been reported, providing key identifiers for the compound.

Table 2: Characterization Data for this compound

Property Value Reference
Melting Point 190–191 °C mdpi.com

This table is interactive. Click on the headers to sort.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38O4 B14165550 (25R)-Spirost-4-en-3,6-dione CAS No. 3730-84-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3730-84-5

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16,19-dione

InChI

InChI=1S/C27H38O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h11,15-16,18-20,23-24H,5-10,12-14H2,1-4H3/t15-,16+,18-,19+,20+,23+,24+,25-,26+,27-/m1/s1

InChI Key

BHUDKWOFZIXCDR-GBZPNVARSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=O)C6=CC(=O)CC[C@]56C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6=CC(=O)CCC56C)C)C)OC1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 25r Spirost 4 En 3,6 Dione

Conventional Synthetic Routes from Diosgenin (B1670711)

The transformation of diosgenin, a steroidal sapogenin, into (25R)-Spirost-4-en-3,6-dione has traditionally relied on robust, yet often harsh, oxidation methodologies. Among these, the use of chromium (VI)-based reagents has been prominent.

Oxidation of Diosgenin using Jones Reagent

The Jones oxidation provides a direct method for converting steroidal 5-en-3β-ols, such as diosgenin, into their corresponding 4-en-3,6-dione derivatives. nih.govnih.gov This reaction typically utilizes Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. wikipedia.orgorganic-chemistry.org The process is a one-pot synthesis that proceeds via the initial oxidation of the 3β-hydroxyl group to a ketone, forming a 5-en-3-one intermediate. This is followed by isomerization of the double bond from the C5-C6 position to the C4-C5 position, creating a conjugated enone system, and subsequent allylic oxidation at the C6 position to yield the final 4-en-3,6-dione product. nih.gov

A modified, two-phase oxidation protocol using Jones reagent in diethyl ether has been shown to be particularly effective. nih.gov This system facilitates short reaction times and straightforward isolation of the products. Research has demonstrated that this methodology can achieve high yields, often ranging from 77% to 89%, with reaction times as short as one to two hours. nih.gov The reaction is known to be rapid and exothermic. wikipedia.org

Table 1: Reaction Parameters for Modified Jones Oxidation of Steroidal 5-en-3β-ols

ParameterValue/ConditionReference
ReagentJones Reagent (CrO₃/H₂SO₄/Acetone) nih.govnih.gov
Solvent SystemTwo-phase: Diethyl ether nih.gov
Substrate ClassSteroidal 5-en-3β-ols (e.g., Diosgenin) nih.gov
Product ClassSteroidal 4-en-3,6-diones nih.govnih.gov
Reported Yields77 - 89% nih.gov
Reaction Time1 - 2 hours nih.gov

Identification and Characterization of Reaction Intermediates (e.g., (25R)-5α-Spirost-3,6-dione)

The mechanism of the Jones oxidation of diosgenin to this compound involves key intermediates. The initial step is the formation of a chromate (B82759) ester at the 3β-hydroxyl position, which is then eliminated to yield the 5-en-3-one. This intermediate subsequently undergoes acid-catalyzed isomerization to the more stable, conjugated (25R)-Spirost-4-en-3-one. The final step is the allylic oxidation at C6.

The compound (25R)-5α-Spirost-3,6-dione is a related saturated dione (B5365651). chemspider.com While not a direct intermediate in the pathway from diosgenin (a 5-ene), it would be the expected product if a saturated precursor, (25R)-5α-Spirostan-3β-ol, were subjected to a similar oxidation process targeting both the C3 and C6 positions. The characterization of such saturated spirostan (B1235563) diones has been achieved through methods including X-ray crystallography, which confirms the chair conformation of the six-membered rings and the trans-fusion of the ring system. nih.gov

Purification Methodologies for this compound

The purification of the final product, this compound, from the reaction mixture is crucial for obtaining a high-purity compound. Standard laboratory techniques are employed, tailored to the crystalline nature of steroids.

Chromatography: Column chromatography is a principal method for purification. Silica gel is commonly used as the stationary phase, with a solvent system such as ethyl acetate (B1210297) and n-hexane or light petroleum to elute the components of the reaction mixture. nih.govresearchgate.net

Recrystallization: Following chromatographic separation, recrystallization is often performed to achieve high purity. The crude product is dissolved in a suitable solvent mixture, such as ethyl acetate/n-hexane, and allowed to crystallize, yielding the purified dione as a white solid. nih.gov

Extraction: Initial workup of the reaction mixture typically involves extraction with an organic solvent like dichloromethane (B109758) or ethyl acetate to separate the steroidal products from the aqueous phase containing chromium salts and other water-soluble byproducts. nih.govnih.gov

Eco-Sustainable Oxidation Protocols for Spirostanic Precursors

Concerns over the toxicity and environmental impact of heavy metals, particularly carcinogenic Cr(VI) compounds, have driven the development of greener oxidation methodologies. wikipedia.org For spirostanic alcohols, systems utilizing hypervalent iodine reagents in conjunction with nitroxyl (B88944) radicals have emerged as a highly efficient and eco-sustainable alternative. acsgcipr.org

Application of Hypervalent Iodine (III)/TEMPO-4-N-acetoxyamine Systems

A modern, environmentally benign approach to the oxidation of steroidal alcohols involves a catalytic system comprising a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), and a nitroxyl radical catalyst, typically 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). d-nb.info This system selectively oxidizes primary and secondary alcohols to their corresponding aldehydes and ketones under mild conditions. princeton.edu

This methodology offers significant advantages over traditional methods:

Environmental Friendliness: It avoids the use of toxic heavy metals. acsgcipr.org

High Selectivity: The system is highly selective for the oxidation of hydroxyl groups, leaving other sensitive functionalities, such as double bonds or the spiroacetal moiety, intact.

Efficiency: The reactions often proceed with high yields under mild, often anhydrous, conditions. acsgcipr.org

Mechanistic Investigations of Green Oxidation Pathways

The mechanism of the TEMPO/hypervalent iodine(III) oxidation has been the subject of detailed kinetic and computational studies. researchgate.netchemrxiv.org The process operates through a dual catalytic cycle.

The generally accepted mechanism involves the hypervalent iodine(III) reagent acting as the terminal oxidant to regenerate the active oxidizing species from the TEMPO catalyst. The cycle can be summarized as follows:

The secondary alcohol substrate is oxidized by the oxoammonium cation form of TEMPO, which is reduced to the corresponding hydroxylamine (B1172632).

The hypervalent iodine(III) reagent then re-oxidizes the hydroxylamine back to the active oxoammonium cation, thus completing the catalytic cycle for TEMPO. d-nb.info

The iodine(III) reagent is reduced to iodobenzene (B50100) in the process. acsgcipr.org

Recent in-depth mechanistic studies suggest a more complex pathway than previously assumed. Kinetic data indicate that the reaction can be zero-order with respect to TEMPO, suggesting it is involved in steps prior to and after the rate-determining step. researchgate.net These studies propose that the rate-determining steps involve a combination of the alcohol, the hypervalent iodine species, and water, which is often present in advantageous quantities. researchgate.netchemrxiv.org Theoretical investigations support the feasibility of a pathway involving an iodine(V) species, generated by the oxidation of the iodine(III) reagent by the oxoammonium cation, which then acts as the primary oxidant of the alcohol. researchgate.net

Design and Synthesis of Novel this compound Derivatives

The steroidal scaffold of this compound serves as a versatile template for the design and synthesis of novel derivatives. Chemical modifications targeting the ketone functionalities, the double bond, and the spirostane ring system have led to the development of new analogues with diverse chemical properties. These synthetic efforts are primarily focused on creating molecules with potential applications in various fields of chemical and biological research.

Synthesis of Steroidal Oxime Analogues from this compound

The synthesis of steroidal oximes represents a significant area of chemical modification. The most conventional and widely used method for preparing oximes involves the reaction of a carbonyl compound, such as a ketone or an aldehyde, with hydroxylamine (NH₂OH) or a hydroxylammonium salt, typically in the presence of a base. nih.gov This straightforward condensation reaction can be applied to the this compound structure, which contains two reactive ketone groups at the C-3 and C-6 positions.

The reaction can potentially yield mono-oximes at either the C-3 or C-6 position, or a di-oxime where both carbonyls have been converted. The reaction conditions can be tuned to favor the formation of specific products. When non-symmetrical ketones react, the resulting oximes can exist as E or Z isomers, which may be isolated as single compounds or as a mixture. nih.gov The formation of these oxime derivatives introduces a hydroxyimino group, which significantly alters the electronic and steric properties of the original steroid.

Table 1: Potential Oxime Derivatives of this compound
Derivative NamePosition of OximationPotential Isomerism
(25R)-Spirost-4-en-3-one-6-oximeC-6E/Z Isomers
(25R)-Spirost-4-en-6-one-3-oximeC-3E/Z Isomers
(25R)-Spirost-4-en-3,6-dioximeC-3 and C-6Multiple stereoisomers possible

Chemical Strategies for Spirostane Scaffold Modification

Modifying the core spirostane scaffold of this compound and its precursors is a key strategy for generating chemical diversity. Various reactions can be employed to alter the functionality of the steroid's rings and side chain.

One common approach involves epoxidation. For instance, related spirostane compounds have been subjected to epoxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or a combination of hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH). mdpi.comresearchgate.net In compounds with multiple double bonds, such as (25R)-1,4,6-spirostatrien-3-one, epoxidation can occur selectively. For example, treatment with H₂O₂ and NaOH leads to the formation of (25R)-1α,2α-epoxy-4,6-spirostadien-3-one, while m-CPBA yields (25R)-6α,7α-epoxy-1,4-spirostadien-3-one. mdpi.comresearchgate.net These strategies could be adapted to target the C4-C5 double bond in this compound.

Another strategy involves the modification of hydroxyl groups in precursor molecules like diosgenin. The synthesis of a carbamate (B1207046) derivative from diosgenin has been achieved through a multi-step sequence that includes epoxidation with m-CPBA, acid-catalyzed opening of the epoxide ring, and selective oxidation of a resulting hydroxyl group. researchgate.net Furthermore, the 4-ene-3,6-dione system itself can be synthesized from steroidal 3-chloro-3,5-dienes via oxidation with chromic acid, representing a fundamental transformation in the preparation of this class of compounds. researchgate.net

Table 2: Summary of Chemical Modification Strategies for Spirostane Scaffolds
Reaction TypeReagentsTarget SiteExample Product from Related Precursors
Epoxidationm-CPBAC=C double bonds(25R)-6α,7α-epoxy-1,4-spirostadien-3-one researchgate.net
EpoxidationH₂O₂ / NaOHC=C double bonds(25R)-1α,2α-epoxy-4,6-spirostadien-3-one mdpi.com
OxidationChromic Acid3-chloro-3,5-dienes4-ene-3,6-diones researchgate.net
ReductionNaBH₄Ketone groups(25R)-4,6-Spirostadien-3β-ol mdpi.com

Synthesis of Spirostane-Pyrazole Conjugates

The conjugation of a pyrazole (B372694) ring to the spirostane skeleton is a sophisticated strategy to create hybrid molecules. A method for synthesizing spirostene-pyrazole conjugates has been developed starting from diosgenin, a natural precursor to many spirostanic steroids. nih.gov

The synthesis is a consecutive multicomponent reaction that begins with the acylation of diosgenin with oxalyl chloride to yield a reactive 2-chloro-2-oxoacetate intermediate. nih.gov This intermediate is then subjected to a Stephens-Castro reaction with various terminal arylacetylenes, resulting in the formation of spirostene ynediones. nih.gov These ynediones are key precursors that are subsequently treated with hydrazines or hydrazones to construct the pyrazole ring. nih.gov This final step cyclizes the dione moiety with the hydrazine (B178648) to form the heterocyclic pyrazole ring attached to the spirostane backbone. The use of different substituted arylacetylenes and hydrazines allows for the creation of a library of diverse spirostane-pyrazole conjugates. nih.gov

Table 3: Intermediates and Products in Spirostane-Pyrazole Synthesis nih.gov
Compound TypeKey ReagentsDescriptionExample Yield
Acylated Diosgenin IntermediateOxalyl Chloride3-O-(2-chloro-2-oxoacetyl)diosgeninUsed without purification
Spirostene YnedioneArylacetylenesContains a but-3-ynoate (B1264759) moiety18-48%
Spirostane-Pyrazole ConjugateHydrazinesFinal product with fused pyrazole ringNot specified

Development of Fluorinated Spirosteroid Prodrugs (related structures)

The development of prodrugs is a well-established strategy to enhance the physicochemical properties and cellular permeability of parent molecules. nih.gov While not directly synthesized from this compound, the principles of fluorinated prodrug design can be applied to related steroidal structures. Fluorination is often employed to modulate metabolic stability and binding affinity.

The general approach involves chemically masking a functional group of the active molecule with a "promoieity" that is designed to be cleaved in vivo, releasing the parent drug. nih.gov For steroidal structures, hydroxyl groups (which could be introduced by reducing the ketones on this compound) are common attachment points for prodrug moieties such as esters, carbonates, or amides. nih.gov

The synthesis of fluorinated spirosteroid derivatives has been demonstrated, for example, through the incorporation of a 4-fluoro-substituted arylacetylene in the synthesis of spirostane-pyrazole conjugates. nih.gov This shows that the introduction of fluorine into complex spirostane derivatives is chemically feasible. A hypothetical fluorinated prodrug of a this compound derivative could involve the reduction of one or both ketone groups to hydroxyls, followed by esterification with a fluorine-containing carboxylic acid. The stability of such prodrugs would need to be carefully evaluated to ensure appropriate release kinetics. nih.gov

Table 4: Hypothetical Strategies for Fluorinated Spirosteroid Prodrugs
Prodrug StrategyRequired ModificationPotential PromoieityRationale
Fluorinated Ester ProdrugReduction of C3 or C6 ketone to -OHFluoroacetate, TrifluoroacetateEnhance permeability and modulate metabolic stability nih.gov
Fluorinated Carbonate ProdrugReduction of C3 or C6 ketone to -OHFluoroethyl carbonateAlter release kinetics of the active compound nih.gov
Fluorinated DerivativeReaction with fluorine-containing building blocks4-Fluorophenyl group (as in pyrazole conjugate)Introduce fluorine for potential binding enhancement nih.gov

Advanced Structural Characterization and Solid State Properties of 25r Spirost 4 En 3,6 Dione

Spectroscopic Analysis for Molecular Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of (25R)-Spirost-4-en-3,6-dione. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy collectively provide a comprehensive fingerprint of the molecule.

The ¹H and ¹³C NMR spectra of this compound provide definitive evidence of its steroidal framework and the specific arrangement of its functional groups.

In ¹H NMR studies conducted in deuterated chloroform (B151607) (CDCl₃), the spectrum shows characteristic signals that confirm the compound's structure. A key diagnostic signal appears as a singlet at approximately 6.12-6.18 ppm, which is attributed to the vinylic proton at the C-4 position (H-4). mdpi.comnih.gov The signals for the methyl groups are also clearly resolved: the C-19 methyl protons appear as a singlet around 1.19 ppm, the C-18 methyl protons at 0.84 ppm, the C-21 methyl protons as a doublet at 0.99 ppm, and the C-27 methyl protons as a doublet at 0.80 ppm. mdpi.comnih.gov The protons of the spiroketal side chain, such as H-16 and the diastereotopic protons at C-26, exhibit complex multiplets at their expected chemical shifts, further confirming the (25R)-spirostane skeleton. mdpi.comnih.gov

The ¹³C NMR spectrum is equally informative, particularly in identifying the carbonyl groups. The spectrum shows two distinct signals for the ketone functionalities at C-3 and C-6, appearing at 199.4 ppm and 201.8 ppm, respectively. nih.gov These downfield shifts are characteristic of α,β-unsaturated ketone and saturated ketone carbons within the steroidal A and B rings.

Interactive Table: NMR Spectroscopic Data for this compound in CDCl₃

Assignment ¹H NMR (δ, ppm) mdpi.comnih.gov¹³C NMR (δ, ppm) nih.gov
H-46.12 - 6.18 (s)-
CH₃-191.19 (s)-
CH₃-180.84 (s)-
CH₃-210.99 (d)-
CH₃-270.80 (d)-
H-16~4.43 (m)-
H-263.30 - 3.48 (m)-
C-3 (C=O)-199.4
C-6 (C=O)-201.8

Mass spectrometry confirms the molecular formula of this compound as C₂₇H₃₈O₄, with a corresponding exact mass of 426.27700. chemsrc.com This data is crucial for verifying the elemental composition of the synthesized compound.

Infrared (IR) spectroscopy provides evidence for the key functional groups present in the molecule. The IR spectrum exhibits a strong absorption band around 1685 cm⁻¹, which is characteristic of the stretching vibration of the α,β-unsaturated ketone (C=O) at the C-3 position conjugated with the C4-C5 double bond. nih.gov Another significant band is observed at approximately 2949 cm⁻¹, corresponding to C-H stretching vibrations of the steroidal backbone. nih.gov

Crystallographic Studies and Polymorphism of this compound

X-ray crystallography has been instrumental in determining the precise three-dimensional structure, stereochemistry, and solid-state packing of this compound. These studies have also revealed the existence of polymorphism for this compound.

Research has identified at least two polymorphic forms of this compound. researchgate.net Both polymorphs crystallize in the orthorhombic crystal system with the same chiral space group, P2₁2₁2₁. researchgate.net The existence of different polymorphs indicates that the molecules can adopt slightly different conformations or packing arrangements in the crystal lattice under varying crystallization conditions. The identification of these forms is supported by comparisons of simulated powder patterns derived from single-crystal X-ray data. researchgate.net

Crystallographic analysis has been crucial in unequivocally determining the absolute configuration of the molecule. The analysis confirms the (25R) stereochemistry, which is inherited from its parent compound, diosgenin (B1670711). researchgate.net Notably, recent crystallographic studies have corrected a previously reported structure that, while correctly identifying the space group, had assigned the wrong absolute configuration. researchgate.net The correct determination is based on the known stereochemistry of the starting material and is supported by the diffraction data. researchgate.net

Stereochemical Analysis of the 25R Configuration

A well-established method for determining the C-25 configuration involves the analysis of ¹H NMR chemical shift differences (Δδ) for the geminal protons of the methylene (B1212753) groups in the F-ring (H₂-23, H₂-24, and H₂-26). sci-hub.senih.gov The orientation of the C-27 methyl group exerts a distinct influence on the magnetic environment of these nearby protons. niscpr.res.innih.gov

For spirostanes with the 25R configuration , the chemical shifts of the geminal protons in the F-ring are very close, resulting in a small separation (Δδ) of their signals, typically less than 0.20 ppm. nih.govresearchgate.net In contrast, for compounds with the 25S configuration , these geminal protons are more magnetically non-equivalent, leading to a significantly larger chemical shift difference, often greater than 0.35 ppm. sci-hub.seresearchgate.net This empirical rule is particularly reliable for the oxymethylene protons at the C-26 position. nih.govresearchgate.net

The ¹H NMR spectrum for this compound aligns perfectly with this principle. The signals for the axial and equatorial protons at C-26 appear at 3.30 ppm and 3.41 ppm, respectively. mdpi.com The calculated difference (Δδ) is 0.11 ppm, a value well below the threshold of 0.20 ppm, thus unequivocally confirming the 25R stereochemistry. mdpi.comnih.gov

Table 1: Characteristic ¹H NMR Chemical Shift Differences (Δδ in ppm) for Ring-F Methylene Protons This interactive table summarizes the empirical rules used to distinguish between 25R and 25S stereoisomers based on NMR data.

Methylene GroupCharacteristic Δδ (ppm) for 25RCharacteristic Δδ (ppm) for 25SReference
H₂-23< 0.140.39 - 0.57 niscpr.res.in
H₂-24< 0.200.63 - 0.79 niscpr.res.in
H₂-26< 0.20> 0.35 nih.govresearchgate.net

Table 2: Selected ¹H NMR Data for this compound in CDCl₃ This interactive table presents key proton NMR signals that confirm the structure and stereochemistry of the title compound.

Proton AssignmentChemical Shift (δ) ppmMultiplicity & Coupling Constant (J)Reference
H-46.12s mdpi.com
H-16 (ax)4.31 - 4.41m mdpi.com
H-26 (eq)3.41dd, J = 10.8 Hz mdpi.com
H-26 (ax)3.30t, J = 10.9 Hz mdpi.com
H-191.19s mdpi.com
H-210.99d, J = 6.8 Hz mdpi.com
H-180.80s mdpi.com
H-270.80d, J = 6.3 Hz mdpi.com

Computational Chemistry and Molecular Modeling Approaches

To complement experimental data, computational methods provide profound insights into the intrinsic properties of molecules. For complex steroids, these approaches can predict electronic structure, reactivity, and interactions with biological macromolecules.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations focus on the electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction, offering a favorable balance between accuracy and computational cost. scispace.com This makes it a popular method in computational chemistry. wikipedia.org

For steroidal compounds, DFT is employed to calculate ground-state electronic structure and to predict chemical reactivity. scispace.comrsc.org By determining properties like the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO), DFT can elucidate regions of a molecule that are susceptible to nucleophilic or electrophilic attack. nih.gov Theoretical investigations on related spirostan (B1235563) structures have utilized DFT to analyze their electronic and nonlinear optical properties. researchgate.net Such analyses for this compound could map its electrostatic potential and identify key electronic features, providing a theoretical basis for its reactivity.

Molecular Dynamics (MD) simulations are a computational technique used to analyze the physical movements of atoms and molecules over time. nih.gov This method provides a dynamic view of how a ligand, such as a steroidal compound, might interact with a biological target like a protein or enzyme. nih.govrsc.org

In the context of drug discovery and molecular biology, MD simulations are invaluable for studying ligand-protein interactions. nih.gov An MD simulation can be used to:

Assess the stability of a ligand within a protein's binding pocket. dntb.gov.ua

Observe conformational changes in both the ligand and the protein upon binding.

Identify key amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. rsc.org

Elucidate potential binding pathways and estimate the strength of the interaction. frontiersin.org

While specific MD studies on this compound are not prominent, the methodology is widely applied to other ligands to understand their structure-activity relationships (SAR) and mechanism of action. nih.gov Applying MD simulations to this spirostane could illuminate its potential interactions with cellular targets, offering insights that are not available from static models alone.

In Vitro Biological Activities and Mechanistic Insights of 25r Spirost 4 En 3,6 Dione and Its Analogues

Antiproliferative and Cytotoxic Mechanisms in Cell Lines

The potential of spirostane-type steroids as anticancer agents has been a significant area of research. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines through the induction of programmed cell death and exhibit a degree of selectivity in their cytotoxic effects.

Investigating Apoptosis Induction and Caspase Pathway Activation

Research has shown that diosgenin (B1670711) and its derivatives can trigger apoptosis in cancer cells. For instance, a dioxime derivative of (25R)-Spirost-4-en-3,6-dione has been synthesized and evaluated for its in vitro antitumor activity. acs.org In studies involving cervical cancer cell lines, steroidal oximes derived from diosgenin demonstrated significant antiproliferative activity. acs.orgnih.gov These compounds were observed to induce morphological changes characteristic of apoptosis, such as cell shrinkage and DNA compaction. acs.org

A key mechanism underlying this apoptotic process is the activation of the caspase cascade. Caspase-3, a critical executioner caspase, was found to be activated in cancer cells treated with these steroidal oximes. acs.orgnih.gov The presence of active caspase-3 suggests that these compounds initiate a molecular cascade leading to apoptosis, which is responsible for DNA fragmentation. acs.org Similarly, other diosgenin analogues have been reported to induce apoptosis in various cancer cell lines through caspase-dependent pathways. acs.org For example, one analogue was found to cause S phase arrest in prostate cancer cells and induce apoptosis via the caspase pathway. acs.org Another study on a diosgenin derivative, compound 7g, showed it triggered apoptosis in K562 leukemia cells through mitochondria-related pathways. researchgate.net

Anti-inflammatory Properties at the Cellular Level

In addition to their antiproliferative effects, spirostane compounds have been investigated for their anti-inflammatory properties. These activities are often mediated by the modulation of key inflammatory pathways and cellular responses.

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Interleukin-1β)

A close analogue of this compound, (25R)-5α-spirostan-3,6-one (S15), has been shown to possess significant anti-inflammatory properties in vitro. mdpi.com In studies using primary microglia cultures stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), the S15 derivative effectively inhibited the production of nitric oxide (NO), a key pro-inflammatory mediator. mdpi.com Furthermore, this compound also suppressed the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) from these activated microglia. mdpi.com

The inhibition of these pro-inflammatory molecules suggests that spirostane compounds like this compound could potentially mitigate inflammatory processes at the cellular level. Other studies have also reported the anti-inflammatory activities of various spirostane steroidal saponins (B1172615), noting their ability to inhibit COX-2, an enzyme involved in inflammation. nih.gov

The table below presents the inhibitory effects of the (25R)-5α-spirostan-3,6-one (S15) analogue on pro-inflammatory mediators.

CompoundCell TypeMediatorActivitySource
(25R)-5α-spirostan-3,6-one (S15)Primary MicrogliaNitric Oxide (NO)Inhibition mdpi.com
(25R)-5α-spirostan-3,6-one (S15)Primary MicrogliaInterleukin-1β (IL-1β)Inhibition mdpi.com

Inhibition of Neutrophil Superoxide (B77818) Anion Production and Histamine (B1213489) Release (related compounds)

While specific data for this compound is limited, research on related spirostane compounds indicates a potential role in modulating immune cell functions. A structurally similar compound, (25R)-Spirost-4-ene-3,12-dione, has been identified as a natural product with inhibitory effects on neutrophil superoxide anion production and histamine release from mast cells. medicaljournalssweden.seplos.org

Furthermore, a broader investigation into steroidal saponins from Solanum violaceum revealed that certain compounds within this class exhibit inhibitory effects on superoxide anion generation in neutrophils. acs.org This suggests that the spirostane skeleton is a key pharmacophore for this anti-inflammatory activity. The inhibition of superoxide production by neutrophils is significant as these reactive oxygen species are implicated in tissue damage during inflammatory responses.

Neuroprotective Efficacy in In Vitro Ischemia Models

The potential of spirostane steroids extends to neuroprotection, with studies exploring their ability to shield neuronal cells from damage in models of ischemic injury.

The analogue (25R)-5α-spirostan-3,6-one (S15) has demonstrated neuroprotective effects in in vitro models of ischemia. mdpi.com This compound was shown to protect PC12 cells, a cell line commonly used in neurological research, from glutamate-induced excitotoxicity. mdpi.com Excitotoxicity is a major mechanism of neuronal damage in stroke and other neurological disorders. Additionally, S15 provided protection against cell death induced by mitochondrial damage and glucose deprivation, conditions that mimic the cellular environment during an ischemic event. mdpi.com

Other diosgenin derivatives have also been reported to have neuroprotective activities. For example, a saponin (B1150181) of diosgenin was found to protect PC12 cells and primary cortical neurons from oxygen-glucose deprivation and reoxygenation (OGD/R) insults, an in vitro model of ischemia-reperfusion injury. nih.gov These findings highlight the potential of the spirostane scaffold in developing agents for the treatment of ischemic stroke. mdpi.com

Amelioration of Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a key pathological process in neuronal cell death. In vitro studies using PC12 cells exposed to excitotoxic concentrations of glutamate (B1630785) (20 mM) demonstrated the neuroprotective effects of certain spirosteroid analogues. researchgate.net The synthetic analogue (25R)-5α-spirostan-3,6-one (S15) was shown to be particularly effective. researchgate.netnih.gov In contrast, the naturally occurring plant steroid solasodine (B1681914) also reduced glutamate-induced excitotoxicity, but other tested endogenous steroids like estriol, estrone, and testosterone (B1683101) did not show protective effects. researchgate.net

The protective effect of (25R)-5α-spirostan-3,6-one (S15) was found to be dose-dependent, as detailed in the table below.

Table 1: Dose-Response of (25R)-5α-spirostan-3,6-one (S15) in Ameliorating Glutamate-Induced Excitotoxicity in PC12 Cells Data derived from in vitro studies on PC12 cells exposed to 20 mM glutamate for 24 hours. researchgate.net

Concentration of S15 (µM)Cell Viability (% of Control)
0.01~60%
0.1~75%
1~85%
10~90%

Protection Against Mitochondrial Damage in Glucose Deprivation

Mitochondrial dysfunction is another critical factor in cell death during ischemic conditions. The capacity of spirosteroid analogues to protect against mitochondrial damage under conditions of glucose deprivation has been evaluated. In these in vitro models designed to mimic ischemia, (25R)-5α-spirostan-3,6-one (S15) demonstrated a significant protective effect on PC12 cells. researchgate.netnih.gov However, solasodine, which was effective against glutamate excitotoxicity, failed to protect against cell death induced by mitochondrial damage in a glucose-deprived environment. researchgate.netnih.gov This suggests that different structural features are responsible for combating these distinct cell death pathways.

Enzyme-Substrate Interaction and Biotransformation Studies

The biotransformation of spirostanols is often mediated by microbial enzymes, such as 3-Ketosteroid Δ1-Dehydrogenases (KSTDs), which are crucial for both steroid degradation and the synthesis of pharmaceutically valuable steroids. researchgate.net

Substrate Specificity Profiling of 3-Ketosteroid Δ1-Dehydrogenases (KSTDs) with Diosgenone (related compound)

Diosgenone, or (25R)-Spirost-4-en-3-one, is a close structural relative of the title compound and a known substrate for biotransformation. KSTDs catalyze the dehydrogenation at the C1 and C2 positions of the steroid's A-ring. nih.govresearchgate.net The substrate range of these enzymes is broad, but many show a preference for steroids with smaller substituents at the C17 position. nih.govresearchgate.net

Molecular dynamics simulations were used to investigate the binding of various steroids to KSTD1 from Rhodococcus erythropolis. The study compared the native substrate, androst-4-en-3,17-dione (AD), with more complex steroids like diosgenone. nih.govresearchgate.net The results indicated that there were no significant structural barriers to prevent the binding of larger substrates. nih.govresearchgate.net

Table 2: Calculated Binding Free Energies (ΔGbind) of Various Steroids to KSTD1 Data from molecular dynamics simulations on KSTD1 from Rhodococcus erythropolis. nih.govresearchgate.net

Steroid SubstrateCalculated ΔGbind (kcal/mol)
Androst-4-en-3,17-dione (AD)-8.02
Cholest-4-en-3-one-8.40
Diosgenone-6.17

Influence of Substrate Bioavailability on Enzyme Kinetics

A significant challenge in studying the kinetics of KSTDs is the poor aqueous solubility of their hydrophobic steroid substrates. nih.govresearchgate.net This low bioavailability can lead to inaccurate assessments of enzyme activity and specificity. Research has shown that using a solubilizing agent, such as 2-hydroxypropyl-β-cyclodextrin (HBC), is crucial for revealing the true kinetic parameters. nih.govresearchgate.net

For example, the KSTD from Sterolibacterium denitrificans (AcmB) was previously thought to prefer smaller substrates. However, when kinetic studies were conducted in the presence of HBC, AcmB showed a much higher affinity for the larger substrate cholest-4-en-3-one compared to androst-4-en-3,17-dione (AD). nih.govresearchgate.net This demonstrates that substrate bioavailability has a pivotal impact on the observed enzyme specificity. nih.gov The apparent specificity constant (kcat/KmA) for AcmB with cholest-4-en-3-one was found to be almost 20 times higher than that measured for KSTD1. nih.govresearchgate.net

Table 3: Kinetic Parameters of AcmB with Different Substrates in the Presence of a Solubilizing Agent Data from steady-state kinetics studies using 2-hydroxypropyl-β-cyclodextrin (HBC). nih.govresearchgate.net

SubstrateKm (µM)Specificity Constant (kcat/KmA) (M⁻¹s⁻¹)
Cholest-4-en-3-one23.79.25 x 10⁶
Androst-4-en-3,17-dione (AD)529.2Not specified

Structure-Activity Relationship (SAR) Studies and Quantitative Modeling

Elucidating the Impact of Structural Modifications on Biological Potency

Structure-activity relationship (SAR) studies are vital for understanding how specific chemical modifications to the spirostanol (B12661974) framework influence biological activity.

The neuroprotective activities of spirostanol analogues are highly dependent on the structure of the A and B rings. nih.gov As noted earlier, the synthetic analogue (25R)-5α-spirostan-3,6-one (S15) was effective against both glutamate-induced excitotoxicity and mitochondrial damage, whereas the natural product solasodine was only active against the former. researchgate.netnih.gov This highlights that the specific oxidation and saturation pattern in the A and B rings of S15 are crucial for its broad neuroprotective potential. nih.gov

In the context of anticancer activity, SAR studies on gitonin and its analogues revealed the importance of the glycosidic chains. The removal of a single β-D-galactopyranosyl residue did not diminish cytotoxic activity, but further cleavage of sugar units led to a significant reduction in potency. rsc.org Furthermore, the introduction of a 2α-hydroxy group on the aglycone was found to weaken the cytotoxicity of the saponin. rsc.org

Other research has focused on synthesizing libraries of novel spirostanol derivatives to explore their therapeutic potential. One such study involved the creation of 2-alkyloxyl substituted (25R)-spirostan-1,4,6-triene-3-ones and their corresponding 1,2,3-triazole derivatives. researchgate.net Cytotoxic evaluations against several cancer cell lines found that specific steroidal triazoles possessed potent anti-proliferative effects, demonstrating that modifications at the C-2 position can yield compounds with significant biological activity. researchgate.net

Conformational Criteria and Stereochemical Requirements for Activity

The biological activity of spirostane steroids, including this compound, is intricately linked to their specific three-dimensional structure. The conformation of the steroid nucleus and the stereochemistry of its various chiral centers and substituents are critical determinants of their interaction with biological targets.

Modifications to the A and B rings of the steroid nucleus also play a pivotal role in modulating biological activity. The presence of a 4-en-3-one system, as seen in this compound, is a common feature in bioactive steroids and is considered important for various activities, including antiplasmodial effects. researchgate.net The introduction of additional functional groups, such as oximes at C-3 and C-6, has been shown to enhance the antiproliferative activity of this compound derivatives against cancer cell lines. nih.govnih.gov This suggests that the electronic and steric properties of substituents on the A and B rings are key to the compound's mechanism of action.

Furthermore, studies on related polyoxygenated steroids like hippuristanol (B1673253) have highlighted the stringent stereochemical requirements of the spiroketal moiety for antiproliferative activity. Any alteration to the F-ring of hippuristanol, including changes in its size, led to a significant decrease in its biological activity. nih.gov This underscores the importance of the precise geometry of the spiroketal side chain for potent biological effects.

Development of Quantitative Structure-Activity Relationship (QSAR) Models (related compounds)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, studies on related steroidal compounds provide valuable insights into the structural features that are likely to govern its activity.

QSAR analyses of various steroid series have demonstrated that both electronic and steric properties are primary determinants of their biological effects. nih.gov For instance, in a study of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as selective COX-2 inhibitors, parameters such as the sum of atomic polarizability (Apol), the number of hydrogen-bond donor groups (HBD), and the energy of the highest occupied molecular orbital (HOMO) were found to be significantly correlated with inhibitory activity. nih.gov This suggests that the ability of the molecule to engage in electrostatic and hydrogen bonding interactions, as well as its electronic character, are crucial for its biological function.

In the context of spirostane derivatives, 3D-QSAR models have been developed to understand the antiplasmodial activity of diosgenone and its analogues. researchgate.net These models revealed that a combination of electrostatic (70%) and steric (30%) fields could effectively explain the variance in the observed biological activity. researchgate.net The presence of a 4-en-3-one system in the A-ring, a feature shared with this compound, was identified as being indispensable for this activity. researchgate.net

Furthermore, QSAR studies on other classes of compounds, such as chalcones, have also highlighted the importance of spatial, topological, and ADME (Absorption, Distribution, Metabolism, and Excretion) descriptors in predicting antimycobacterial activity. nih.gov Such models can be instrumental in the rational design of new, more potent analogues.

The table below summarizes key findings from QSAR studies on related steroidal and other bioactive compounds, which can inform our understanding of the potential structure-activity relationships for this compound.

Compound ClassBiological ActivityKey QSAR FindingsReference
1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivativesCOX-2 InhibitionSteric and electrostatic interactions are the primary drivers of activity. Parameters like atomic polarizability and hydrogen bond donors are crucial. nih.gov
Diosgenone and analoguesAntiplasmodialA combination of electrostatic (70%) and steric (30%) fields explains activity. The 4-en-3-one system in the A-ring is essential. researchgate.net
Chalcone derivativesAntimycobacterialSpatial, topological, and ADME descriptors are important for predicting activity. nih.gov

While these studies provide a framework for understanding the SAR of this compound, the development of a specific and validated QSAR model for this compound and its close analogues would be a valuable tool for the future design of more effective therapeutic agents.

Advanced Research Methodologies and Analytical Techniques in Spirosteroid Research

Advanced Chromatographic Separation Techniques (e.g., HPLC-MS, GC-MS for complex extracts)

The isolation and identification of specific spirosteroids from complex natural extracts or synthetic reaction mixtures rely heavily on advanced chromatographic techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in this field. nih.govprotocols.io

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC-MS is a powerful technique for the analysis of steroidal saponins (B1172615), which are often not detectable by HPLC with UV detection due to the lack of a strong chromophore. nih.gov The use of mass spectrometry as a detector provides the necessary selectivity and sensitivity for their analysis. nih.govmdpi.com Tandem mass spectrometry (MS/MS) further enhances specificity, allowing for detailed structural characterization. nih.govsciex.com For instance, in the analysis of saponin (B1150181) glycosides, electrospray ionization (ESI) in the positive ion mode is often employed. nih.gov The fragmentation patterns observed in the MS/MS spectra can help identify the aglycone core and the nature of the sugar moieties. nih.gov For example, spirostanol (B12661974) saponins can be identified by the presence of a characteristic aglycone peak. nih.gov The development of rapid HPLC-MS/MS methods has become essential for the high-throughput analysis of steroids in various biological matrices. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is particularly useful for the analysis of less polar and thermally stable spirosteroid aglycones. ncsu.edu It provides excellent separation and universal mass spectral libraries for compounds with smaller molecular weights. nih.gov In the analysis of sapogenins from sisal waste, for example, GC-MS was used to characterize five steroidal sapogenins, including tigogenin (B51453) and hecogenin. ncsu.edu The mass spectra of spirostanol sapogenins often show a characteristic fragment at m/z 139. ncsu.edu

A study on the leaves of Yucca species utilized both LC-MS/MS and GC-MS for comprehensive profiling. nih.gov While LC-MS was superior for identifying saponins, GC-MS was effective for analyzing the fatty acid methyl esters of the saponifiable fraction. nih.gov

Below is an interactive table summarizing the application of these techniques in spirosteroid research:

Development and Optimization of In Vitro Bioassay Systems

In vitro bioassays are fundamental for screening and characterizing the biological activities of spirosteroids like (25R)-Spirost-4-en-3,6-dione. These assays provide a controlled environment to assess specific biological effects, such as cytotoxicity, anti-inflammatory activity, and receptor modulation. scispace.cominsitugen.com

The development of robust and reliable in vitro bioassays is a critical step in drug discovery from natural products. nih.gov Validation of these assays is essential to ensure that the data generated is accurate and reproducible. nih.gov This validation process often involves several steps, including assessing sample stability, testing the performance of the biosystem, and determining key parameters like the 50% effective concentration (EC50) or cytotoxic concentration (CC50). nih.gov

For instance, the cytotoxic effects of novel spirostanol saponins isolated from Paris polyphylla were evaluated against several human cancer cell lines using a CCK-8 experiment. scispace.com This assay revealed significant cytotoxic effects of one of the new compounds, highlighting its potential as an anti-cancer agent. scispace.com Similarly, steroidal oximes derived from diosgenin (B1670711), a spirostanol sapogenin, have been synthesized and tested for their antiproliferative activity on cervical cancer cells. nih.gov These studies often employ assays to measure cell proliferation, cell death, and the induction of apoptosis. nih.gov

Modern bioassay technologies are also being developed to overcome the limitations of traditional cell-based assays. Cell-free bioassays, for example, can replicate cellular pathways in vitro to detect the activation of specific receptors, such as steroid hormone receptors. insitugen.com These systems can be more rapid and adaptable than cell-based methods. insitugen.com

The following table provides examples of in vitro bioassays used in spirosteroid research:

Solid-State Analytical Techniques (e.g., Variable Temperature X-ray Diffraction, Solid-State NMR)

The characterization of spirosteroids in the solid state provides crucial information about their three-dimensional structure, polymorphism, and intermolecular interactions. Techniques such as X-ray diffraction and solid-state Nuclear Magnetic Resonance (NMR) are pivotal in this regard. researchgate.netresearchgate.net

X-ray Diffraction:

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of crystalline compounds. For this compound, its crystal structure has been determined, and it has been found to exhibit polymorphism, meaning it can exist in more than one crystal form. researchgate.net A second polymorph in the same space group (P212121) was identified, with slight modifications in the conformation of the A/B rings of the steroid nucleus. researchgate.net Variable temperature X-ray diffraction can be employed to study dynamic processes and phase transitions in the solid state. researchgate.net

Solid-State NMR (ssNMR):

Solid-state NMR is a powerful, non-destructive technique for studying both the structure and dynamics of molecules in the solid state, applicable to both crystalline and amorphous materials. researchgate.net For spirostanes, 13C cross-polarization magic angle spinning (CPMAS) NMR spectra have been used to compare the solid-state and solution conformations. researchgate.net In many cases, the chemical shifts are similar, indicating comparable conformations in both phases. researchgate.net However, ssNMR can also reveal subtle differences and provide detailed information about molecular geometry, especially when multiple molecules are present in the asymmetric unit of the crystal lattice. researchgate.net It is also instrumental in identifying the existence of polymorphs. researchgate.net

The combination of these solid-state techniques provides a comprehensive understanding of the structural and dynamic properties of spirosteroids.

Cheminformatics and Data Analysis in SAR and QSAR Investigations

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational disciplines that are increasingly vital in modern drug discovery, including the investigation of spirosteroids. mdpi.comelsevier.com These approaches aim to establish a correlation between the chemical structure of a compound and its biological activity. nih.gov

Structure-Activity Relationship (SAR):

SAR studies involve systematically modifying the chemical structure of a lead compound and observing the effect of these changes on its biological activity. This helps to identify the key structural features (pharmacophores) responsible for the observed effects. For spirosteroids, SAR studies can guide the synthesis of new derivatives with improved potency or selectivity. For example, the synthesis of various steroidal oximes from diosgenin and the subsequent evaluation of their antitumor activity is a practical application of SAR principles. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR takes SAR a step further by using statistical methods to create mathematical models that quantitatively describe the relationship between chemical structure and biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors that encode structural information, developing a mathematical model using techniques like multiple linear regression or machine learning, and validating the model's predictive power. elsevier.comnih.gov

The application of cheminformatics tools and databases is crucial for managing the large datasets involved in SAR and QSAR studies and for visualizing the chemical space of spirosteroids. mdpi.com

Computational Docking and Molecular Interaction Analysis for Target Identification

Computational docking and molecular interaction analysis are powerful in silico methods used to predict how a small molecule, such as this compound, might bind to a macromolecular target, typically a protein. openaccessjournals.comrsc.org These techniques are instrumental in identifying potential biological targets and elucidating the mechanism of action of bioactive compounds. nih.gov

Molecular Docking:

Molecular docking simulates the binding of a ligand to the active site of a receptor. openaccessjournals.com The process involves generating a large number of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. nih.gov This can help to prioritize compounds for further experimental testing and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex. openaccessjournals.com

Inverse Docking:

While traditional docking screens a library of ligands against a single target, inverse docking screens a single ligand against a library of potential protein targets. nih.gov This approach is particularly useful for identifying the potential targets and off-targets of a compound with known biological activity but an unknown mechanism of action. nih.gov

Molecular Dynamics (MD) Simulations:

Following docking, MD simulations can be used to study the dynamic behavior of the protein-ligand complex over time. This provides a more realistic picture of the binding event and can help to refine the binding mode and estimate the binding free energy with greater accuracy. rsc.org

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of drug discovery and development for spirosteroids by providing valuable insights into their molecular interactions and potential therapeutic targets. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.